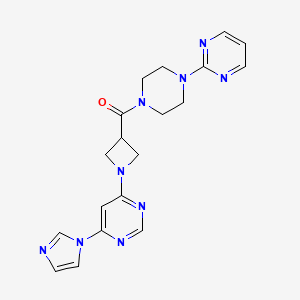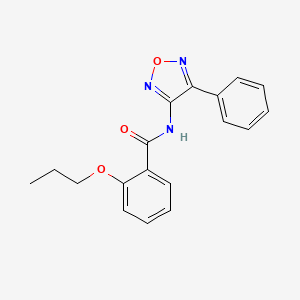
N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-propoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-propoxybenzamide is a useful research compound. Its molecular formula is C18H17N3O3 and its molecular weight is 323.352. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Optical Properties and Material Science Applications
One study explores the optical properties of polyoxadiazoles containing CF3 groups, highlighting their potential in optoelectronic devices due to the influence of spinning rate and solution concentration on the optical characteristics of thin films. These findings suggest that oxadiazole-based polymers could be valuable materials for applications in polymer optoelectronics (Hajduk et al., 2010).
Pharmaceutical and Biological Research
Oxadiazole compounds have been identified as potential anticancer agents . A chemical genetics approach used for apoptosis induction assays led to the discovery of small molecules, including oxadiazole derivatives, which exhibit apoptosis-inducing activities. These findings underscore the role of oxadiazole compounds in cancer research, highlighting their utility in identifying novel anticancer drugs and molecular targets (Cai et al., 2006).
Corrosion Inhibition
The corrosion inhibition properties of 1,3,4-oxadiazole derivatives were examined in a simulated cooling water system, demonstrating that these compounds effectively inhibit both cathodic and anodic reactions, indicating their utility as corrosion inhibitors (Rochdi et al., 2014).
Antimicrobial and Antifungal Activities
Research on oxadiazole and triazole derivatives has shown significant biological activities, including antimicrobial properties. These compounds were synthesized and evaluated for their effectiveness against various bacterial and fungal strains, offering insights into the development of new therapeutic agents for treating microbial diseases (Ustabaş et al., 2020).
Anticonvulsant Properties
Another study focused on the design and synthesis of oxadiazole derivatives as anticonvulsant agents . The introduction of specific substituents on the oxadiazole ring enhanced anticonvulsant activity, highlighting the potential of these compounds in developing new treatments for epilepsy (Zarghi et al., 2008).
Propiedades
IUPAC Name |
N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-2-12-23-15-11-7-6-10-14(15)18(22)19-17-16(20-24-21-17)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZKCENWLOLNAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=NON=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
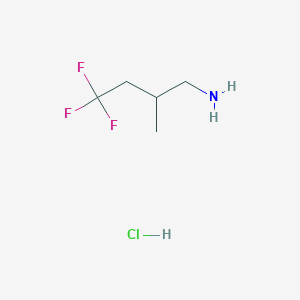
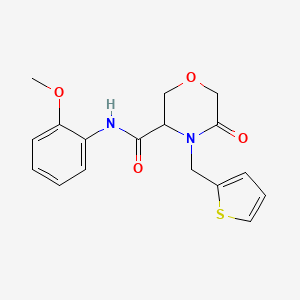
![2-ethyl-1-phenethyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2751522.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2751524.png)
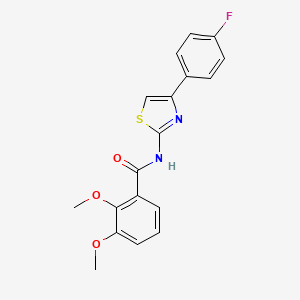

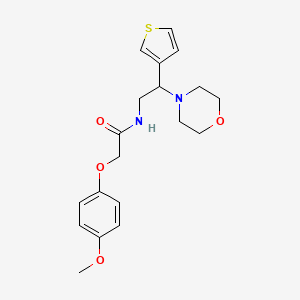
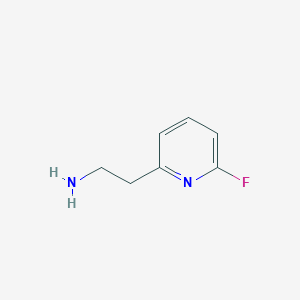
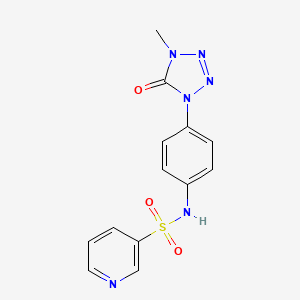
![N-(5-chloropyridin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B2751534.png)
![N1-[2-Chloro-5-(Trifluoromethyl)Phenyl]-3-Amino-3-Hydroxyiminopropanamide](/img/structure/B2751538.png)


